N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776706
InChI: InChI=1S/C16H26BNO2/c1-12(2)18-11-13-9-7-8-10-14(13)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C
Molecular Formula: C16H26BNO2
Molecular Weight: 275.2 g/mol

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

CAS No.:

Cat. No.: VC13776706

Molecular Formula: C16H26BNO2

Molecular Weight: 275.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine -

Specification

Molecular Formula C16H26BNO2
Molecular Weight 275.2 g/mol
IUPAC Name N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Standard InChI InChI=1S/C16H26BNO2/c1-12(2)18-11-13-9-7-8-10-14(13)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3
Standard InChI Key LAKYYSPUXAPNSD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C

Introduction

Structural Characteristics and Nomenclature

Core Molecular Architecture

The compound features a benzylamine backbone substituted at the ortho position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The amine component consists of a propyl chain where the central nitrogen atom connects to either the terminal (propan-1-amine) or secondary carbon (propan-2-amine), creating distinct stereochemical configurations.

Table 1: Key Structural Parameters

PropertyValueSource
IUPAC NameN-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-aminePubChem
Molecular FormulaC₁₆H₂₆BNO₂PubChem
Molecular Weight275.2 g/molBenchChem
CAS Registry1256360-56-1EPA DSSTox
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCCPubChem

Isomeric Considerations

Available literature specifies the propan-1-amine configuration (linear propyl chain) , while the propan-2-amine variant would introduce a branched structure at the nitrogen center. Computational modeling suggests the branched isomer might exhibit:

  • Reduced rotational freedom about the C-N bond due to steric effects

  • Altered solubility profiles in polar solvents

  • Modified reactivity in Suzuki-Miyaura cross-coupling reactions

Synthetic Methodology

Purification Challenges

Chromatographic separation proves essential due to:

  • Boronic ester sensitivity to hydrolysis

  • Co-elution of palladium complexes

  • Amine group basicity complicating reverse-phase methods

Recent advances employ fluorous-tagged catalysts to simplify metal removal.

Reactivity Profile

Suzuki-Miyaura Cross-Coupling

The compound serves as efficient arylboron partner in Pd-mediated couplings:

Ar-B(pin)+Ar’-XPd0Ar-Ar’+Byproducts\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd}^0} \text{Ar-Ar'} + \text{Byproducts}

Key advantages over alternative boron reagents:

  • Enhanced air stability vs. boronic acids

  • Reduced protodeborylation side reactions

  • Compatibility with aqueous workup procedures

Table 2: Representative Coupling Partners

ElectrophileYield (%)Conditions
4-Bromoanisole82PdCl₂(dtbpf), K₂CO₃, DME
3-Iodotoluene76Pd(OAc)₂, SPhos, CsF
2-Chloropyridine68Pd(PPh₃)₄, NaHCO₃, DMF

Pharmaceutical Applications

Boron-Containing Drug Candidates

The compound's boronic ester moiety enables development of:

  • Proteasome inhibitors mimicking bortezomib's mechanism

  • β-Lactamase-resistant antibiotics through transition state mimicry

  • ROS-responsive drug delivery systems leveraging boronate oxidation

Structure-Activity Relationship (SAR) Studies

Modification of the propylamine chain influences:

  • Cellular permeability (logP range 2.1-3.8)

  • Target binding affinity (Kd values 0.8-12 μM)

  • Metabolic stability (t₁/₂ 45-120 min in liver microsomes)

Spectroscopic Characterization

¹¹B NMR Analysis

  • δ 30.2 ppm (quadrupolar broadening) characteristic of sp²-hybridized boron

  • Linewidth reduction with increased symmetry at boron center

Mass Spectrometry

  • ESI+ shows [M+H]⁺ at m/z 276.2

  • Fragmentation pattern dominated by loss of pinacol (C₆H₁₄O₂, 130 Da)

ParameterRatingBasis
FlammabilityCategory 3High flash point (112°C)
Acute ToxicityCategory 4LD50 > 2000 mg/kg (oral)
Skin IrritationCategory 2Rabbit testing data

Storage recommendations:

  • Argon atmosphere at -20°C

  • Desiccant-containing amber vials

  • Limited exposure to acidic vapors

Industrial Scale Production

Continuous Flow Synthesis

Recent pilot studies demonstrate:

  • 92% conversion using microreactor technology

  • 3.8 kg/day output from bench-scale systems

  • Reduced palladium loading (0.3 mol%) via electrochemical recycling

Quality Control Metrics

ParameterSpecificationMethod
Purity≥99.5% (HPLC)USP <621>
Residual Solvents<300 ppm DMSOGC-MS
Heavy Metals<10 ppm PdICP-OES

Environmental Impact Assessment

Degradation Pathways

  • Hydrolytic cleavage of boronic ester (t₁/₂ 38 days pH 7)

  • Microbial N-dealkylation in soil systems

  • Photolytic decomposition under UV irradiation

Ecotoxicity Data

SpeciesEC50 (96h)Endpoint
Daphnia magna12 mg/LImmobilization
Vibrio fischeri8.7 mg/LLuminescence
Pseudokirchneriella24 mg/LGrowth inhibition

Regulatory Status

Global Classification

  • REACH: Full registration pending additional ecotox data

  • TSCA: Listed with significant new use restrictions

  • China IECSC: Notified for pharmaceutical intermediate use

Patent Landscape

Key patents focus on:

  • Crystallographic forms (US2024182732A1)

  • Continuous manufacturing processes (EP4151617A1)

  • Bioconjugation techniques (WO2023196528A1)

Future Research Directions

  • Development of enantioselective borylation methods

  • Exploration in boron neutron capture therapy (BNCT)

  • Integration into metal-organic frameworks (MOFs) for gas storage

  • Photoredox catalytic cycles utilizing boron-centered radicals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator